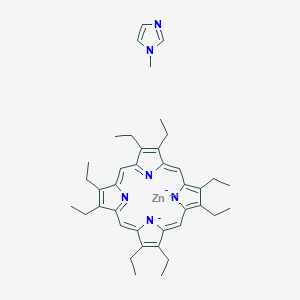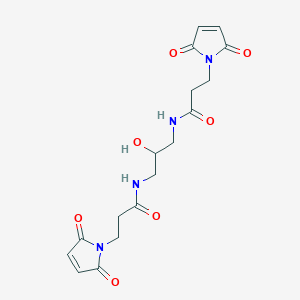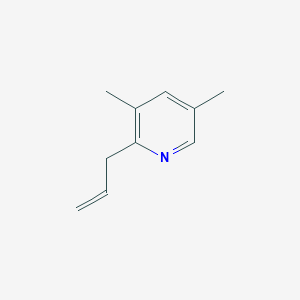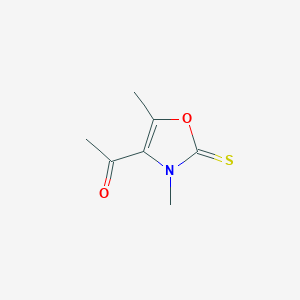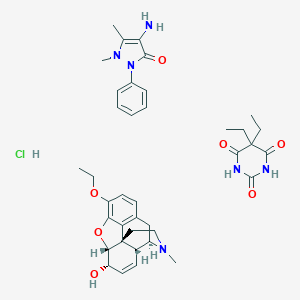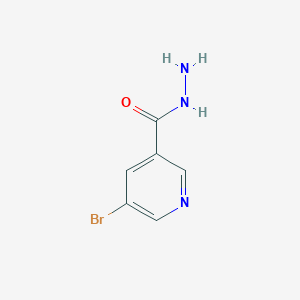
5-Bromopyridine-3-carbohydrazide
Overview
Description
Moscatilin is a bibenzyl derivative (stilbenoid) predominantly found in the Dendrobium genus of the Orchidaceae family . This compound has garnered significant attention due to its therapeutic properties, particularly its anticancer potential . Moscatilin has been extensively studied for its ability to inhibit tumor growth and metastasis, making it a promising candidate for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
Moscatilin can be synthesized through various methods, including chemical synthesis and bioproduction. One common approach involves the use of l-Phenylalanine as a precursor in in vitro cultures of Dendrobium species . The process includes seedling generation, callus induction, and callus regeneration, which are essential for high-yield production of moscatilin . Elicitors such as chitosan, salicylic acid, and methyl jasmonate have been found to enhance moscatilin content in these cultures .
Industrial Production Methods
Industrial production of moscatilin primarily relies on biotechnological approaches, including tissue culture techniques. These methods offer a controlled environment for the biosynthesis of high-value phytochemicals, ensuring consistent quality and yield . The use of callus-derived plantlets treated with l-Phenylalanine has shown potential for commercial-scale production of moscatilin .
Chemical Reactions Analysis
Types of Reactions
Moscatilin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its therapeutic properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize moscatilin, leading to the formation of quinones and other derivatives.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce moscatilin, resulting in the formation of bibenzyl alcohols.
Substitution: Substitution reactions involving halogens, alkyl groups, and other functional groups are carried out using reagents like halogenating agents and alkylating agents.
Major Products Formed
The major products formed from these reactions include quinones, bibenzyl alcohols, and various substituted derivatives. These products have been studied for their enhanced biological activities and potential therapeutic applications.
Scientific Research Applications
Moscatilin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .
Chemistry
In chemistry, moscatilin is used as a model compound for studying the reactivity and mechanisms of bibenzyl derivatives. Its unique structure and reactivity make it an ideal candidate for various chemical transformations and synthetic studies.
Biology
In biological research, moscatilin has been extensively studied for its anticancer properties. It has been shown to inhibit the metastatic behavior of human hepatocellular carcinoma cells by suppressing urokinase plasminogen activator activity via the Akt/NF-κB-dependent pathway . Additionally, moscatilin has demonstrated potential in mitigating glycation-mediated damages in neurodegenerative diseases through AMPK activation and RAGE/NF-κB pathway suppression .
Medicine
In medicine, moscatilin is being investigated as a potential chemotherapeutic agent. It has shown promising results in inducing apoptosis in human head and neck squamous cell carcinoma cells via the JNK signaling pathway . Furthermore, moscatilin’s ability to inhibit tumor angiogenesis and growth has made it a valuable compound for cancer treatment .
Industry
In the industrial sector, moscatilin’s bioproduction through tissue culture techniques offers potential commercial benefits. The controlled production of moscatilin ensures a consistent supply of high-quality phytochemicals for pharmaceutical and nutraceutical applications .
Mechanism of Action
Moscatilin exerts its effects through various molecular targets and pathways. One of the primary mechanisms involves the induction of apoptosis in cancer cells. Moscatilin mediates apoptosis by activating the c-Jun N-terminal kinase (JNK) signaling pathway and increasing the expression of apoptosis-related proteins such as cleaved caspase-8, cleaved caspase-7, cytochrome c, cleaved caspase-9, cleaved caspase-3, and poly (ADP-ribose) polymerase (PARP) . Additionally, moscatilin inhibits the epithelial-to-mesenchymal transition and sensitizes anoikis in lung cancer cells by down-regulating caveolin-1 and suppressing mesenchymal cell markers .
Comparison with Similar Compounds
Moscatilin is unique among bibenzyl derivatives due to its potent anticancer properties and diverse biological activities. Similar compounds include gigantol, crepidatin, and cypripedin, which are also derived from Dendrobium species . While these compounds exhibit various pharmacological benefits, moscatilin stands out for its ability to inhibit tumor growth, metastasis, and angiogenesis .
List of Similar Compounds
- Gigantol
- Crepidatin
- Cypripedin
Properties
IUPAC Name |
5-bromopyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-4(2-9-3-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VERXTAUONOFMLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351297 | |
| Record name | 5-bromopyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658897 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
112193-41-6 | |
| Record name | 5-bromopyridine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromonicotinohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
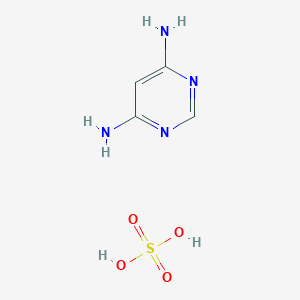
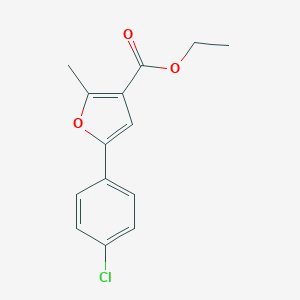
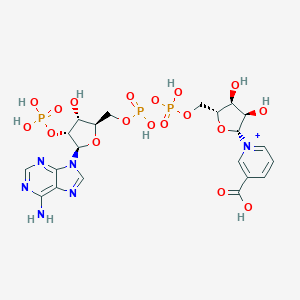
![2-[[2-[[2-[[2-[[2-(2,6-Diaminohexanoylamino)-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B56022.png)
